1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Description
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a spirocyclic compound featuring a fused 2-oxabicyclo[2.1.1]hexane and cyclobutane system. Key functional groups include a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) moiety.
Properties
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10/h11H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLFPKMOZVKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Ene-Yne Metathesis (RCEYM)
The 2-oxabicyclo[2.1.1]hexane moiety is synthesized via Grubbs second-generation catalyst (G-II) -mediated ring-closing ene-yne metathesis (RCEYM). Starting from 17-ethynyl-17-hydroxysteroid derivatives, allylation of the hydroxyl group with allyl bromide generates alkenyl ether intermediates (e.g., 39 in). Under microwave irradiation and G-II catalysis (5–10 mol%), RCEYM produces spiro 2,5-dihydrofuran derivatives (e.g., 40 ) in yields up to 76%. For the target compound, analogous strategies employ propargyl ether precursors to form the bicyclohexane-oxygen bridge.
Diels–Alder Cycloaddition
Following RCEYM, the spiro-cyclobutane ring is constructed via Diels–Alder reactions . In a one-pot procedure, dienophiles like N-phenylmaleimide are added to the RCEYM reaction mixture, enabling [4+2] cycloaddition to form the cyclobutane-spiro junction (e.g., 41 ). This method, applied to mestranol and lynestrenol derivatives, achieves yields of 10–91%, contingent on dienophile reactivity.
[2π + 2σ] Cycloaddition for Bicyclohexane Formation
Alternative approaches leverage UV-irradiated [2+2] cycloadditions to form the bicyclo[2.1.1]hexane skeleton. Acrylic acid derivatives react with ethylene gas under UV light (450 W Hg lamp) at -30°C to -20°C, yielding cyclobutanecarboxylic acid intermediates. Decarboxylation at 160°C generates cyclobutane rings, which are functionalized further for spiro linkage.
Functionalization of the Spiro Core
Introduction of the Hydroxymethyl Group
The hydroxymethyl group is installed via nucleophilic substitution or reduction . For example:
- Epoxide ring-opening : Treatment of a spiro-epoxide intermediate with water or hydroxide ions under acidic conditions introduces the hydroxymethyl group.
- Aldehyde reduction : Oxidation of a methyl group to an aldehyde (e.g., using KMnO₄) followed by NaBH₄ reduction yields the hydroxymethyl substituent.
Carboxylic Acid Installation
The C-4 carboxylic acid is introduced through:
- Oxidation of primary alcohols : TEMPO/NaClO₂ oxidation converts a hydroxymethyl precursor to the carboxylic acid.
- Hydrolysis of nitriles : Cyano groups at C-4 are hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to yield the acid.
Optimization and Challenges
Yield and Selectivity Considerations
- RCEYM efficiency : Catalyst loading (5–10 mol% G-II) and reaction time (2–4 h) critically impact yields, with microwave irradiation enhancing rates.
- Diels–Alder regioselectivity : Electron-deficient dienophiles (e.g., maleimides) favor endo transition states, improving cycloaddition yields.
- Decarboxylation control : Heating 1,1-cyclobutanedicarboxylic acid derivatives at 160°C requires precise temperature control to avoid over-degradation.
Side Reactions and Mitigation
- Polymerization : Strain in the bicyclohexane system predisposes intermediates to radical-mediated polymerization, mitigated by inhibitors like tert-butyl catechol.
- Ring-opening : Acidic or basic conditions may cleave the spiro junction, necessitating pH-neutral reaction media.
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
Continuous Flow Synthesis
Adopting flow chemistry for UV-mediated cycloadditions enhances scalability and safety by minimizing light exposure risks.
Green Chemistry Metrics
- Solvent recovery : Dichloromethane (used in UV cycloadditions) is recycled via distillation, reducing waste.
- Catalyst recycling : Grubbs G-II is recovered via silica gel filtration, lowering costs.
Emerging Methodologies
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of racemic spiro intermediates achieves enantiomeric excess >90%, critical for pharmaceutical applications.
Radical-Based Spirocyclization
Persistent radical effects enable controlled spiro junction formation via TEMPO-mediated coupling, avoiding metallated intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary alcohols from the carboxylic acid group.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)spiro[2-oxabicyclo[21
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a scaffold in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Industry: Could be used in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which is crucial for binding to molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
The target compound is compared to derivatives and analogs with substitutions on the bicyclohexane core or cyclobutane ring:
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas.
Key Observations:
- Reactivity : The target compound’s -COOH and -CH2OH groups enable diverse modifications (e.g., esterification, amidation), unlike halogenated analogs (e.g., iodomethyl in ) that prioritize electrophilic reactions.
- Solubility : The carboxylic acid group enhances aqueous solubility compared to carbamate derivatives (e.g., tert-butyl ), which are more lipophilic.
- Stability : The oxetane-containing analog may exhibit superior metabolic stability due to oxetane’s resistance to oxidative degradation, a feature absent in the cyclobutane-based target compound.
Pharmacological and Physicochemical Properties
- Bioisosteric Potential: The spirocyclic framework mimics phenyl rings in drug molecules, similar to 2-oxabicyclo[2.2.2]octane systems .
- Acidity : The -COOH group (pKa ~4-5) is more acidic than carbamates (pKa ~11-12 in ), influencing binding interactions in biological targets.
- LogP : The target compound’s LogP is estimated to be lower than its carbamate or ester derivatives, favoring renal excretion over tissue penetration.
Biological Activity
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a spirocyclic structure that integrates a bicyclic framework with functional groups conducive to biological activity. The synthesis of such compounds typically involves cycloaddition reactions, which allow for the construction of complex molecular architectures.
Synthetic Pathways
Recent studies have highlighted various synthetic approaches to 2-oxabicyclo[2.1.1]hexanes, including:
- Iodocyclization : This method has been utilized to generate 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors, facilitating the development of biologically relevant compounds .
- Photochemical Methods : An efficient approach using photochemistry has been reported to create new bicyclo[2.1.1]hexane modules, expanding the library of potential bioactive molecules .
Biological Activity
The biological activity of this compound can be attributed to its structural components that interact with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial activity. For instance, similar structures have been shown to inhibit the biosynthesis of chitin in fungi, suggesting potential applications as antifungal agents .
Anti-HIV Activity
Spirocyclic nucleosides have demonstrated anti-HIV properties, which may extend to the hydroxymethyl spiro compound due to structural similarities with known antiviral agents .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
